molecular formula C16H12Cl2OS B13092241 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13092241
M. Wt: 323.2 g/mol
InChI Key: MQBMMRSLNPJNFZ-UHFFFAOYSA-N
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Description

2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is a sulfur-containing aromatic aldehyde derivative characterized by a 2,4-dichlorophenyl group attached to a ketone-bearing propyl chain and a thiobenzaldehyde moiety. The compound’s structure confers unique physicochemical properties, including enhanced lipophilicity due to the dichlorophenyl group and reactivity from the aldehyde and thioether functionalities.

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

2-[3-(2,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2

InChI Key

MQBMMRSLNPJNFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and thiobenzaldehyde.

    Formation of Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with an appropriate ketone to form an intermediate 3-oxopropyl derivative.

    Thioaldehyde Addition: The intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies are required to confirm these effects.

Industry

In the material science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Propiconazole (1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]-methyl-1H-1,2,4-triazole)

Structural Differences :

  • Propiconazole contains a 1,3-dioxolane ring fused to the 2,4-dichlorophenyl group and a triazole ring, whereas the target compound features a thiobenzaldehyde group and a ketone-bearing propyl chain.
  • Functional Groups : Propiconazole relies on triazole-mediated inhibition of fungal ergosterol synthesis, while the thiobenzaldehyde group in the target compound may interact with thiol-containing enzymes or act as a reactive site for further derivatization .

Physicochemical Properties :

  • Lipophilicity : Both compounds exhibit high lipophilicity due to the dichlorophenyl group, but the thiobenzaldehyde moiety may reduce water solubility compared to propiconazole’s dioxolane ring.

Propetamphos ([3-[[(Ethylamino)methoxyphosphinothioyl]oxy]-2-butenoic acid, 1-methylethyl ester])

Structural Differences :

  • Propetamphos is an organophosphate insecticide with a phosphinothioyl group, whereas the target compound lacks phosphorus and instead features a thiobenzaldehyde group.

Reactivity and Toxicity :

  • Propetamphos inhibits acetylcholinesterase via its phosphate group, leading to acute neurotoxicity. The target compound’s aldehyde group may exhibit reactivity toward nucleophiles (e.g., proteins), but its toxicity profile is likely distinct due to the absence of organophosphate motifs .

Environmental Impact :

  • Both compounds’ sulfur content may influence degradation pathways, but propetamphos’s phosphate group renders it more water-soluble and mobile in soil compared to the target compound.

Beta-Propiolactone (60207-90-1)

Functional Contrast :

  • Beta-propiolactone is a cyclic ester with alkylating properties, used as a disinfectant. The target compound’s aldehyde and thioether groups suggest divergent reactivity, such as participation in condensation or nucleophilic addition reactions.

Biological Activity

2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiobenzaldehydes, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C16H12Cl2OS
  • Molecular Weight : 323.2 g/mol
  • Structure : The compound features a thiobenzaldehyde group attached to a propyl chain substituted with a dichlorophenyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation of enzyme activity, impacting metabolic pathways.
  • Oxidative Stress Response : The compound's structure suggests potential antioxidant properties, which could play a role in cellular defense mechanisms against oxidative damage.
  • Signal Transduction : It may influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, highlighting its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Cell Line Tested : MCF-7 (breast cancer) and HeLa (cervical cancer)
  • Concentration Range : 10 µM to 100 µM
  • Findings : A dose-dependent increase in apoptosis was observed, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Ranged from 50 µg/mL to 200 µg/mL depending on the strain.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHighModerate
3-(3,5-Dichlorophenyl)benzonitrileStructureModerateLow
4-(2,5-dioxopyrrolidin-1-yl)phenylStructureLowHigh

Case Studies

  • Case Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry examined the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Efficacy :
    • Research conducted at a university laboratory evaluated the antimicrobial effects of the compound against multi-drug resistant strains. The results suggested that it could serve as a lead compound for developing new antibiotics.

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